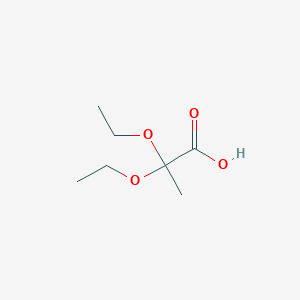

2,2-Diethoxypropionic acid

Description

Properties

Molecular Formula |

C7H14O4 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

2,2-diethoxypropanoic acid |

InChI |

InChI=1S/C7H14O4/c1-4-10-7(3,6(8)9)11-5-2/h4-5H2,1-3H3,(H,8,9) |

InChI Key |

GZXUGANRHSLAKH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)(C(=O)O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Ethoxy vs. Chloro and Methoxy Groups

2,2-Dichloropropionic Acid (Dalapon)

- Structure : Two chlorine atoms replace the ethoxy groups (C₃H₄Cl₂O₂, CAS 75-99-0).

- Properties :

- Higher acidity (pKa ~1.3) due to electron-withdrawing Cl substituents .

- Boiling point: ~185–190°C (lower than ethoxy analogs due to reduced hydrogen bonding).

- Applications: Herbicide (Dalapon) targeting grasses, with documented environmental persistence .

- Toxicity: Classified as corrosive; requires stringent handling to avoid respiratory and dermal exposure .

2-Methoxypropionic Acid

- Structure : Single methoxy (-OCH₃) group (C₄H₈O₃, CAS 4324-37-2).

- Properties :

Key Contrasts :

| Property | 2,2-Diethoxypropionic Acid | 2,2-Dichloropropionic Acid | 2-Methoxypropionic Acid |

|---|---|---|---|

| Substituents | Ethoxy (-OCH₂CH₃) | Chloro (-Cl) | Methoxy (-OCH₃) |

| Acidity | Moderate (electron-donating ethoxy) | High (electron-withdrawing Cl) | Moderate |

| Boiling Point | Likely higher (H-bonding) | ~185–190°C | Not reported |

| Toxicity | Lower (non-corrosive) | High (corrosive) | Moderate |

Ester Derivatives: Ethyl 3,3-Diethoxypropionate

- Structure : Ethyl ester of 2,2-diethoxypropionic acid (C₉H₁₈O₄, CAS 10601-80-6).

- Properties: Boiling point: ~190°C (lower than the acid due to esterification). Solubility: Miscible in organic solvents (e.g., ethanol, ether). Applications: Solvent, fragrance component, and synthetic intermediate .

- Comparison with Acid Form: The ester lacks acidic protons, enhancing stability in non-polar environments. Reduced reactivity in aqueous conditions compared to the free acid.

Amino-Substituted Analog: α-Amino-β,β-Diethoxypropionic Acid

- Structure: Amino (-NH₂) replaces one ethoxy group (synthesized via ammonolysis of α-chloro-β,β-diethoxypropionic acid).

- Properties: Increased polarity due to the amino group, enhancing solubility in water. Applications: Intermediate in penicillin synthesis, highlighting its role in bioactive molecule production .

Sodium Salts and Industrial Relevance

- Sodium 2,2-Dichloropropionate :

- Water-soluble salt of Dalapon (CAS 127-20-8).

- Used in herbicide formulations for enhanced soil mobility .

Q & A

Q. What advanced techniques are available for quantifying trace impurities in 2,2-Diethoxypropionic acid samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.